![molecular formula C18H17ClN2O4S2 B2390326 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941902-35-8](/img/structure/B2390326.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
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Description
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C18H17ClN2O4S2 and its molecular weight is 424.91. The purity is usually 95%.
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Scientific Research Applications
Tubulin Polymerization Inhibition
The compound has been investigated for its ability to inhibit tubulin polymerization. Tubulin is a protein essential for cell division, and its polymerization is crucial for forming microtubules. By disrupting this process, compounds like N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can potentially hinder cancer cell growth .
Anticancer Activity
In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7 and MDA-MB-231) and colorectal adenocarcinoma (Caco-2 and HCT-116). Compound 24 showed promising efficacy against breast cancer cells, while compound 33 was most active against colon cancer subtypes. These findings suggest potential applications in cancer therapy .
Cell Cycle Arrest
Compounds 24 and 33 induce cell cycle arrest at the G2/M phase in a dose-dependent manner. By targeting tubulin polymerization, they disrupt the cell cycle progression, providing a mechanism for their anticancer effects .
Selectivity Index
The selectivity index of compounds 24 and 33 indicates their specificity for breast and colon cancer subtypes, respectively. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Molecular Docking
Molecular docking studies suggest that N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide binds to the colchicine-binding site of tubulin. Understanding the binding interactions can guide further drug development efforts .
Building Blocks for Medicinal Chemistry
Beyond its specific applications, this compound serves as a valuable building block for medicinal chemistry. Researchers can modify its structure to create derivatives with enhanced properties or selectivity .
properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S2/c1-11-14(19)7-8-15-17(11)21-18(26-15)20-16(22)9-10-27(23,24)13-5-3-12(25-2)4-6-13/h3-8H,9-10H2,1-2H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWPIVYBQAJYAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide |
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